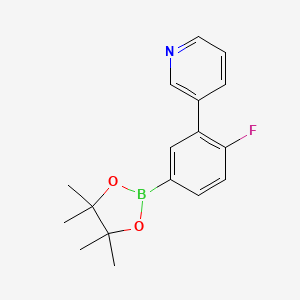

3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine

CAS No.: 425378-79-6

Cat. No.: VC3930504

Molecular Formula: C17H19BFNO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425378-79-6 |

|---|---|

| Molecular Formula | C17H19BFNO2 |

| Molecular Weight | 299.1 g/mol |

| IUPAC Name | 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

| Standard InChI | InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-7-8-15(19)14(10-13)12-6-5-9-20-11-12/h5-11H,1-4H3 |

| Standard InChI Key | YKXKGLXAERYSJN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CN=CC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₉BFNO₂, with a molecular weight of 299.15 g/mol . Its structure integrates a pyridine ring linked to a 2-fluoro-5-boronic ester-substituted phenyl group. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in Suzuki-Miyaura couplings .

Nomenclature and Synonyms

-

IUPAC Name: 3-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

-

Synonyms:

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Boronate Ester Formation: Reaction of 3-fluorophenylboronic acid with pinacol in tetrahydrofuran (THF) under reflux, catalyzed by potassium carbonate .

-

Suzuki-Miyaura Coupling: The boronate intermediate is coupled with a pyridine derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in ethanol or toluene .

A notable method reported an 82% yield using sodium perborate tetrahydrate (NaBO₃·4H₂O) in THF/water at 25°C for 12 hours .

Industrial Scaling

Industrial production employs continuous flow reactors to optimize efficiency. Automated systems ensure consistent purity (>98%), with column chromatography or recrystallization for final purification .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 416.1 ± 40.0 °C (Predicted) |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.18 ± 0.12 (Predicted) |

| Melting Point | 107–111 °C (Analogous compounds) |

Spectroscopic Data

-

¹H NMR: Peaks at δ 8.50 (d, J = 3.6 Hz, pyridine-H), 7.91 (d, J = 8.4 Hz, aryl-H), and 7.03 (d, J = 8.4 Hz, fluorophenyl-H) .

-

¹³C NMR: Signals at δ 160.0 (C-F), 145.8 (boronate ester), and 118.6 (pyridine-C) .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s boronic ester group enables precise carbon-carbon bond formation, critical for synthesizing kinase inhibitors (e.g., PI3Kα) . For example, analogs with electron-deficient aryl groups exhibit enhanced binding to Lys802 in PI3Kα, yielding IC₅₀ values as low as 4.6 nM .

Case Study: Anticancer Agents

Replacing the fluorophenyl group with methyl reduces potency (IC₅₀ = 53 nM), underscoring the fluorine atom’s role in electronic modulation . The pyridine ring further stabilizes interactions with hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume